molecular formula C40H42N4O6 B600944 3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol) CAS No. 1346602-98-9

3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)

Cat. No. B600944
M. Wt: 674.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A new known impurity of Carvedilol, published in Carvedilol USP monograph.

Scientific Research Applications

Luminescence in Coordination Compounds

Coordination compounds based on nitrogen-containing polycarboxylate ligands show significant promise in the field of luminescence. Research involving structurally related ligands, such as 2,2′-(2,2′-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(methylene)bis(azanediyl)dibenzoic acid (H2L1), demonstrates potential applications in creating luminescent materials. These compounds, featuring 1-D meso-chain structures and 3-D networks, offer insights into the design of new luminescent materials (Jia, Yang, Liu, & Ma, 2011).

3D Printing in Maxillofacial Reconstruction

In the field of maxillofacial reconstruction, polymers suitable for 3D printing have been synthesized using similar compounds. The study aimed to create a biologically functional and mechanically stable polymer, using derivatives including (((3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(oxy))bis(ethane-2,1-diyl)bis((4-methyl-3-oxopent-4-en-1-yl)carbamate). These materials show potential in restoring function and aesthetics in craniofacial defects (Owji et al., 2020).

Advanced Organic Light-Emitting Diodes (OLEDs)

A series of hydrocarbons, including derivatives like 1,3-bis(9-(4-(9H-carbazol-9-yl)phenyl)-9H-fluoren-9-yl)benzene, demonstrate the development of high-performance organic light-emitting diodes (OLEDs). These compounds, with a highly twisted tetrahedral conformation, can be used in both vacuum deposition and solution processing, leading to significant advancements in OLED technology (Ye et al., 2010).

Monitoring of Metal Ions

Compounds based on isonicotinohydrazide derivatives, including N'(N',N‴E,N',N‴E)-N',N‴-((((oxybis(ethane-2,1-diyl))bis(oxy))bis(2,1-phenylene))bis(methanylylidene))di(isonicotinohydrazide), have been investigated for their application in monitoring metal ions. These compounds are used in fabricating ion-selective sensors, demonstrating potential in quantifying metal ions like Mn(2+) in various samples (Sahani, Singh, & Jain, 2015).

Antibacterial and Antifungal Activities

Coordination polymers based on novel bis ligands have been studied for their antibacterial and antifungal properties. Compounds like 2,2'-(4,4'-(4,4'-oxybis(4,1-phenylene) bis(diazene-2,1-diyl)) bis(4,1-phenylene))bis(azanediyl) bis(oxomethylene)dibenzoic acid (DDE) show considerable biological activity against different organisms, indicating their potential use in antimicrobial applications (Shukla et al., 2012).

properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4O6/c45-27(25-49-37-17-7-13-33-39(37)29-9-1-3-11-31(29)43-33)23-41-19-21-47-35-15-5-6-16-36(35)48-22-20-42-24-28(46)26-50-38-18-8-14-34-40(38)30-10-2-4-12-32(30)44-34/h1-18,27-28,41-46H,19-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROANAWWLGXNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OCCNCC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)

CAS RN

1346602-98-9
Record name 3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(((1,2-PHENYLENEBIS(OXY))BIS(ETHANE-2,1-DIYL))BIS(AZANEDIYL))BIS(1-((9H-CARBAZOL-4-YL)OXY)PROPAN-2-OL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8ZR5FV4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
Reactant of Route 2
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3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
Reactant of Route 3
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3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
Reactant of Route 4
3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
Reactant of Route 5
Reactant of Route 5
3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)
Reactant of Route 6
Reactant of Route 6
3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol)

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